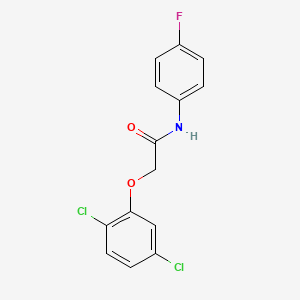

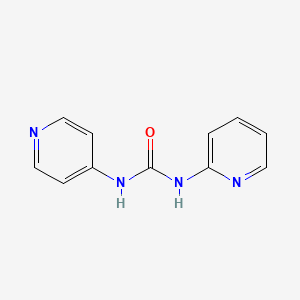

![molecular formula C15H13F3N2O B5563349 N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)

N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as MPTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a urea derivative and is widely used as a research tool in various biological studies.

Applications De Recherche Scientifique

Cytokinin Activity and Plant Morphogenesis

Research on urea derivatives, including those structurally similar to N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, has shown significant cytokinin activity, which is crucial for promoting cell division and differentiation in plants. Specifically, studies like those by Takahashi et al. (1978) and Ricci & Bertoletti (2009) have demonstrated the effectiveness of N-phenyl-N'-(4-pyridyl)urea derivatives in tobacco callus bioassays, indicating potential applications in plant tissue culture and agricultural biotechnology (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978) (Ricci & Bertoletti, 2009).

Nitrogen Fertilization in Agriculture

Urea derivatives, such as N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, are relevant in agricultural settings, particularly in nitrogen fertilization. Studies by Norman et al. (2009) have investigated the use of urea and its derivatives as nitrogen sources for crops like rice, focusing on their efficiency and environmental impact (Norman, Wilson, Slaton, Griggs, Bushong, & Gbur, 2009).

Anticancer Research

Urea derivatives have been explored in the field of cancer research. Denoyelle et al. (2012) and Mustafa, Perveen, & Khan (2014) have identified certain N,N'-diarylureas as potential anti-cancer agents, opening up avenues for developing new therapeutic strategies (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012) (Mustafa, Perveen, & Khan, 2014).

Molecular Interactions and Stability

Urea derivatives are also significant in studying molecular interactions and stability. Research by Boiocchi et al. (2004) and Lloyd & Steed (2011) illustrates how these compounds interact with different ions and molecules, influencing their stability and reactivity (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004) (Lloyd & Steed, 2011).

Catalyst Development in Organic Chemistry

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, has been extensively used as a catalyst in organic chemistry, as reported by Zhang, Bao, & Xing (2014). This highlights the potential of urea derivatives in facilitating various chemical reactions (Zhang, Bao, & Xing, 2014).

CNS Agents and Pharmaceutical Applications

Studies like those by Rasmussen et al. (1978) demonstrate the potential of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas in treating central nervous system disorders, indicating potential pharmaceutical applications for similar urea derivatives (Rasmussen, Gardocki, Plampin, Twardzik, Reynolds, Molinari, Schwartz, Bennetts, Price, & Marakowski, 1978).

Environmental Impact and Soil Microbial Communities

The impact of phenylurea herbicides on soil microbial communities has been studied by El Fantroussi, Verschuere, Verstraete, & Top (1999), providing insights into the ecological implications of using urea derivatives in agriculture (El Fantroussi, Verschuere, Verstraete, & Top, 1999).

Nitrogen Losses in Agriculture

The use of urease inhibitors with urea fertilizers, like those in Souza, Rosen, & Venterea (2019) studies, aims to reduce nitrogen losses in agricultural practices, highlighting the environmental benefits of modifying urea derivatives for agricultural use (Souza, Rosen, & Venterea, 2019).

Propriétés

IUPAC Name |

1-(3-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-10-3-2-4-13(9-10)20-14(21)19-12-7-5-11(6-8-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTAFTRKYXNAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

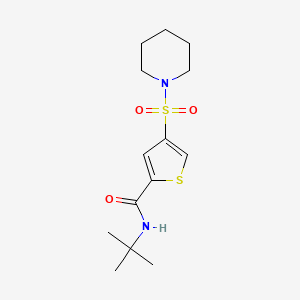

![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)